molecular formula C17H25F3N4O B6451415 N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide CAS No. 2549030-24-0

N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide

Cat. No.: B6451415
CAS No.: 2549030-24-0
M. Wt: 358.4 g/mol
InChI Key: LZVHKYBYSZZXEH-UHFFFAOYSA-N
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Description

N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a tert-butyl carboxamide group at position 1 and a methylamino-substituted trifluoromethylpyridine moiety at position 2.

Properties

IUPAC Name

N-tert-butyl-3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N4O/c1-16(2,3)22-15(25)24-10-6-7-12(11-24)23(4)14-13(17(18,19)20)8-5-9-21-14/h5,8-9,12H,6-7,10-11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVHKYBYSZZXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, derived from pyridine and piperidine scaffolds, highlight key differences in substituents, molecular weight, and functional groups. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Commercial Relevance Source
Target : N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide C₁₈H₂₅F₃N₄O₂ (inferred) ~392.4 (calculated) Trifluoromethylpyridine, tert-butyl carboxamide Hypothesized enzyme inhibition -
PF-3845 (N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide) C₂₅H₂₂F₃N₃O₂ 465.46 Trifluoromethylpyridine, phenylmethyl linker Inhibits Mycobacterium tuberculosis phenylalanyl-tRNA synthetase
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₄H₂₀N₂O₅ 296.32 Dimethoxypyridine, tert-butyl carbamate Catalog compound (structural analog)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl group, carboxylic acid Intermediate for chiral synthesis
N-(2-methoxypyridin-4-yl)pivalamide C₁₂H₁₇N₂O₂ 233.28 Methoxypyridine, pivalamide Catalog compound (commercial availability)

Key Observations:

Trifluoromethylpyridine Moieties :

  • The target compound and PF-3845 share a trifluoromethylpyridine group, which is associated with enhanced binding to hydrophobic pockets in enzymes (e.g., PF-3845’s anti-tubercular activity) .
  • In contrast, analogs like N-(2-methoxypyridin-4-yl)pivalamide () lack fluorinated groups, reducing their lipophilicity and metabolic resistance.

Piperidine Functionalization :

  • The tert-butyl carboxamide group in the target compound and tert-butyl derivatives in –3 provide steric bulk, which may improve target selectivity compared to smaller substituents like methoxy groups.

Biological Activity :

  • PF-3845 demonstrates direct enzyme inhibition, suggesting that the target compound’s trifluoromethylpyridine and carboxamide groups could similarly target synthetases or proteases .
  • Compounds lacking trifluoromethyl groups (e.g., tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) are primarily catalog intermediates without reported bioactivity .

Synthetic Utility :

  • Carboxylic acid derivatives like (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () serve as chiral building blocks, whereas the target compound’s structure suggests a focus on drug discovery rather than synthesis.

Research Implications and Limitations

  • Structural Advantages: The target compound’s trifluoromethylpyridine and tert-butyl groups position it as a candidate for optimizing pharmacokinetic properties (e.g., half-life, membrane permeability) relative to non-fluorinated analogs.
  • Evidence Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural parallels to compounds like PF-3845, which have validated biological roles .
  • Contradictions : While some analogs (e.g., PF-3845) emphasize trifluoromethylpyridine’s role in bioactivity, others (e.g., N-(2-methoxypyridin-4-yl)pivalamide) highlight commercial availability without therapeutic claims .

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